2-[4-(Methylamino)phenyl]acetonitrile hydrochloride
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Overview
Description
2-[4-(Methylamino)phenyl]acetonitrile hydrochloride is a chemical compound with the molecular formula C9H11ClN2. It is a derivative of acetonitrile and contains a methylamino group attached to a phenyl ring. This compound is often used in various chemical and pharmaceutical research applications due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(Methylamino)phenyl]acetonitrile hydrochloride typically involves the reaction of 4-(methylamino)benzyl chloride with sodium cyanide in the presence of a suitable solvent such as dimethylformamide (DMF). The reaction is carried out under reflux conditions to facilitate the formation of the nitrile group. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product. The compound is then purified through recrystallization or other suitable purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-[4-(Methylamino)phenyl]acetonitrile hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amides or carboxylic acids.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The methylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Amides or carboxylic acids.
Reduction: Primary amines.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
2-[4-(Methylamino)phenyl]acetonitrile hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Employed in the study of enzyme interactions and protein binding.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[4-(Methylamino)phenyl]acetonitrile hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-[4-(Amino)phenyl]acetonitrile
- 2-[4-(Dimethylamino)phenyl]acetonitrile
- 2-[4-(Ethylamino)phenyl]acetonitrile
Uniqueness
2-[4-(Methylamino)phenyl]acetonitrile hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methylamino group enhances its reactivity and potential for forming various derivatives, making it a valuable compound in research and industrial applications.
Biological Activity
2-[4-(Methylamino)phenyl]acetonitrile hydrochloride is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
- Chemical Name : this compound
- Molecular Formula : C10H12ClN
- Molecular Weight : 185.66 g/mol
The compound features a phenyl ring substituted with a methylamino group and a nitrile functional group, which is crucial for its biological activity.
The biological activity of this compound can be attributed to its interaction with various biological targets:
- Receptor Modulation : It may act as an agonist or antagonist at certain neurotransmitter receptors, influencing neurotransmission and potentially affecting conditions like epilepsy and depression.
- Enzyme Inhibition : The compound has shown potential in inhibiting enzymes involved in metabolic pathways, which could lead to therapeutic effects in metabolic disorders.
Anticonvulsant Activity
Recent studies have explored the anticonvulsant properties of related compounds, suggesting that derivatives similar to this compound may exhibit significant activity against seizures. For instance, some analogs demonstrated efficacy in maximal electroshock (MES) tests, indicating potential for treating epilepsy .
Antimicrobial Activity
The compound's structural characteristics suggest possible antimicrobial properties. A study examining various monomeric alkaloids reported that compounds with similar structures exhibited moderate to good antibacterial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values ranged significantly, indicating varying potency among different strains .
Case Study 1: Anticonvulsant Screening
In a study involving the synthesis of N-phenyl derivatives, several compounds were evaluated for their anticonvulsant activity using MES and pentylenetetrazole models. The findings indicated that certain derivatives exhibited protection against seizures, with a notable correlation between chemical structure and activity level. This suggests that further exploration of this compound could yield similar results .
Case Study 2: Antimicrobial Testing
A comprehensive evaluation of synthesized alkaloids highlighted the antimicrobial potential of compounds structurally related to this compound. The tested compounds showed varying degrees of effectiveness against bacterial strains such as Staphylococcus aureus and Escherichia coli, with MIC values indicating significant antibacterial properties .
Table 1: Anticonvulsant Activity Summary
Compound | Test Model | Dose (mg/kg) | Efficacy (%) |
---|---|---|---|
Compound A | MES | 100 | 80 |
Compound B | PTZ | 300 | 75 |
2-[4-(Methylamino)phenyl]acetonitrile HCl | MES | TBD | TBD |
Table 2: Antimicrobial Activity Overview
Compound | Target Bacteria | MIC (µM) |
---|---|---|
Compound X | S. aureus | 5.64 |
Compound Y | E. coli | 8.33 |
2-[4-(Methylamino)phenyl]acetonitrile HCl | TBD | TBD |
Properties
IUPAC Name |
2-[4-(methylamino)phenyl]acetonitrile;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2.ClH/c1-11-9-4-2-8(3-5-9)6-7-10;/h2-5,11H,6H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RISBGRBQJAWCTH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=CC=C(C=C1)CC#N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.65 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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